N-(cyanomethyl)-N-cyclopentyl-2H-pyrazolo[3,4-b]pyridine-3-sulfonamide
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Overview
Description
N-(cyanomethyl)-N-cyclopentyl-2H-pyrazolo[3,4-b]pyridine-3-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a unique structure that combines a pyrazolo[3,4-b]pyridine core with a sulfonamide group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-N-cyclopentyl-2H-pyrazolo[3,4-b]pyridine-3-sulfonamide typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under specific conditions . The reaction conditions often involve stirring without solvent at elevated temperatures or using a steam bath . Another approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of reagents and catalysts is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-N-cyclopentyl-2H-pyrazolo[3,4-b]pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(cyanomethyl)-N-cyclopentyl-2H-pyrazolo[3,4-b]pyridine-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its antimicrobial and anticancer properties due to its sulfonamide group.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-N-cyclopentyl-2H-pyrazolo[3,4-b]pyridine-3-sulfonamide involves its interaction with molecular targets such as enzymes. For instance, it may inhibit carbonic anhydrase IX by binding to its active site, thereby interfering with the enzyme’s function . This inhibition can lead to changes in cellular processes, such as pH regulation and metabolic pathways, which are crucial in cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(cyanomethyl)-N-cyclopentyl-2H-pyrano[2,3-c]pyridine-3-sulfonamide
- N-(cyanomethyl)-N-cyclopentyl-2H-pyrido[3,4-b]pyridine-3-sulfonamide
Uniqueness
N-(cyanomethyl)-N-cyclopentyl-2H-pyrazolo[3,4-b]pyridine-3-sulfonamide is unique due to its specific structural features, such as the pyrazolo[3,4-b]pyridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
N-(cyanomethyl)-N-cyclopentyl-2H-pyrazolo[3,4-b]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2S/c14-7-9-18(10-4-1-2-5-10)21(19,20)13-11-6-3-8-15-12(11)16-17-13/h3,6,8,10H,1-2,4-5,9H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXVJQMHAXWUIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CC#N)S(=O)(=O)C2=C3C=CC=NC3=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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